molecular formula C19H17ClN4O B6163238 1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea CAS No. 852670-38-3

1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea

Cat. No.: B6163238
CAS No.: 852670-38-3
M. Wt: 352.8
InChI Key:
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Description

1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of 3-cyclopropyl-1-phenyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)urea: Lacks the cyclopropyl group.

    1-(4-chlorophenyl)-3-(3-cyclopropyl-1H-pyrazol-5-yl)urea: Lacks the phenyl group on the pyrazole ring.

Uniqueness

1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea is unique due to the presence of both the cyclopropyl and phenyl groups on the pyrazole ring, which may contribute to its distinct biological activity and chemical properties.

Properties

CAS No.

852670-38-3

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8

Purity

95

Origin of Product

United States

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